An In-depth Technical Guide to the Chemical Properties of (R)-2-amino-3-cyclopentylpropanoic Acid
An In-depth Technical Guide to the Chemical Properties of (R)-2-amino-3-cyclopentylpropanoic Acid
This technical guide provides a comprehensive overview of the known chemical properties of (R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic α-amino acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related chiral compounds.
Chemical Identity and Physical Properties
(R)-2-amino-3-cyclopentylpropanoic acid, also known as (R)-3-cyclopentylalanine, is a chiral molecule with a cyclopentyl moiety attached to the β-carbon of the alanine backbone. This structural feature imparts increased hydrophobicity compared to its simpler analogue, alanine, which can be of interest in the design of peptide-based therapeutics to enhance their pharmacokinetic properties.[1]
Table 1: Identifiers and Molecular Properties
| Property | (R)-2-amino-3-cyclopentylpropanoic acid | (R)-2-amino-3-cyclopentylpropanoic acid hydrochloride | (S)-2-amino-3-cyclopentylpropanoic acid |
| Synonyms | (R)-3-Cyclopentylalanine, D-3-Cyclopentylalanine | N/A | (S)-3-Cyclopentylalanine, L-3-Cyclopentylalanine |
| CAS Number | 99295-81-5 (presumed) | 1629757-73-8[2] | 99295-82-6 |
| Molecular Formula | C₈H₁₅NO₂[3] | C₈H₁₆ClNO₂[2] | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol [3] | 193.67 g/mol [2] | 157.21 g/mol |
| Appearance | White to off-white solid (presumed) | No data available | White to off-white solid[1] |
Table 2: Physicochemical Data (Experimental and Computed)
| Property | (R)-2-amino-3-cyclopentylpropanoic acid | (R)-2-amino-3-cyclopentylpropanoic acid hydrochloride | (S)-2-amino-3-cyclopentylpropanoic acid |
| Melting Point | No data available | No data available | No data available |
| Boiling Point | 290.5 ± 23.0 °C (Predicted)[4] | No data available | No data available |
| Solubility | No data available | No data available | No data available |
| pKa | 2.34 ± 0.10 (Predicted, acidic)[4] | No data available | No data available |
| LogP | No data available | 1.4004 (Computed)[2] | -0.8 (Computed, XLogP3-AA) |
| Topological Polar Surface Area (TPSA) | No data available | 63.32 Ų (Computed)[2] | 63.3 Ų (Computed) |
The lack of extensive experimental data for (R)-2-amino-3-cyclopentylpropanoic acid highlights an area for further research to fully characterize this compound.
Synthesis and Chiral Resolution
The asymmetric synthesis of non-proteinogenic amino acids is a well-established field, employing various strategies to achieve high enantiomeric purity.[5][6][7][8] While a specific, detailed protocol for the synthesis of (R)-2-amino-3-cyclopentylpropanoic acid is not prominently described in the reviewed literature, a general approach can be proposed based on established methodologies.
Proposed Asymmetric Synthesis Strategy
A plausible route for the enantioselective synthesis of (R)-2-amino-3-cyclopentylpropanoic acid involves the alkylation of a chiral glycine enolate equivalent. This common strategy offers good stereocontrol.
Experimental Protocol (General, not from a specific citation):
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Preparation of the Chiral Auxiliary: A chiral auxiliary, such as a pseudoephedrine-derived glycinamide or a Schöllkopf bis-lactim ether, is prepared according to standard literature procedures.
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Deprotonation: The glycine derivative is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the chiral enolate.
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Alkylation: The enolate is then reacted with a suitable electrophile, in this case, cyclopentylmethyl bromide or iodide. The cyclopentylmethyl halide would be introduced to the reaction mixture, and the reaction would be allowed to proceed, often with slow warming to room temperature.
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Hydrolysis and Purification: Following the alkylation, the chiral auxiliary is cleaved, typically under acidic conditions (e.g., 6 M HCl at reflux), to yield the crude (R)-2-amino-3-cyclopentylpropanoic acid. Purification is then carried out, usually by ion-exchange chromatography or recrystallization, to obtain the final product of high purity.
Chiral Resolution of Racemic Cyclopentylalanine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of DL-2-amino-3-cyclopentylpropanoic acid. This can be achieved through several methods, with diastereomeric salt formation being a classical and scalable approach.
Experimental Protocol (General, based on established principles): [9]
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Racemate Synthesis: The racemic amino acid is first synthesized, for example, via a Strecker synthesis starting from cyclopentylacetaldehyde, or by alkylation of diethyl acetamidomalonate with cyclopentylmethyl bromide followed by hydrolysis and decarboxylation.
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Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base (e.g., brucine or a chiral amine), in a suitable solvent.[9] This forms a pair of diastereomeric salts with different solubilities.
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Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution. This is often the most critical and challenging step, requiring careful optimization of solvent and temperature.
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Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired enantiopure amino acid.
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Purification: The final product is purified from the resolving agent and any remaining impurities, typically by recrystallization or chromatography.
The following diagram illustrates a general workflow for the synthesis and analysis of a chiral amino acid like (R)-2-amino-3-cyclopentylpropanoic acid.
Caption: General workflow for the synthesis and analysis of chiral amino acids.
Biological Activity and Applications
Specific biological activities or signaling pathway involvement for (R)-2-amino-3-cyclopentylpropanoic acid are not well-documented in the available literature. However, as a non-proteinogenic amino acid, its primary interest lies in its potential incorporation into peptides and peptidomimetics. The cyclopentyl side chain can introduce conformational constraints and increase hydrophobicity, which may lead to:
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Enhanced Metabolic Stability: The non-natural side chain can make peptides more resistant to enzymatic degradation.
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Improved Receptor Binding Affinity and Selectivity: The specific size and shape of the cyclopentyl group can optimize interactions with biological targets.
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Modified Pharmacokinetic Profiles: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties of a peptide drug.[1]
Given these potential benefits, (R)-2-amino-3-cyclopentylpropanoic acid represents a valuable building block for medicinal chemists in the field of drug discovery.
Conclusion
(R)-2-amino-3-cyclopentylpropanoic acid is a chiral, non-proteinogenic amino acid with potential applications in peptide and peptidomimetic design. While comprehensive experimental data on its physicochemical properties are currently lacking, information from its hydrochloride salt and the (S)-enantiomer, along with established methods for asymmetric synthesis and chiral resolution, provide a solid foundation for its use in research and development. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 99295-82-6 CAS MSDS (3-Cyclopentane-L-alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. wiley.com [wiley.com]
- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
